5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Regioisomer Scaffold differentiation Binding mode

Researchers sourcing pyrazolo[3,4-d]pyrimidin-4-one building blocks frequently encounter regioisomeric ambiguity - N1- vs. N2-substitution critically alters target binding. This N2-methyl, 5-amino regioisomer (CAS 114936-12-8) eliminates that uncertainty: • Confirmed N2-methyl regiochemistry by 1H NMR (SpectraBase ID 2sisiIVd11E) • 5-NH2 handle enables hinge-region kinase engagement (cf. p38α MAPK PDB 3OCG) & late-stage conjugation • Distinct 'flipped' PDE5 binding mode vs. N1-substituted sildenafil isosteres (PDB 2CHM) Ideal for scaffold-hopping & analytical reference standard use.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 114936-12-8
Cat. No. B3346143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS114936-12-8
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)N=CN(C2=O)N
InChIInChI=1S/C6H7N5O/c1-10-2-4-5(9-10)8-3-11(7)6(4)12/h2-3H,7H2,1H3
InChIKeyABGIYXUUNUXYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Chemical Identity & Scaffold


5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 114936-12-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, a scaffold extensively investigated as adenine bioisosteres for kinase and phosphodiesterase (PDE) inhibition [1]. Its core structure features a pyrazole ring fused to a pyrimidin-4-one, with a 5-amino substituent and an N2-methyl group—a substitution pattern that distinguishes it from the more common N1-substituted pyrazolo[3,4-d]pyrimidin-4-one series [2]. The compound has a molecular formula of C6H7N5O, a molecular weight of 165.15 g/mol, and is commercially available as a research-grade building block from multiple vendors [3].

Why Interchangeable Sourcing Fails: N2-Methyl Regioisomer


Substitution of this compound with other pyrazolo[3,4-d]pyrimidin-4-one analogs without rigorous validation is scientifically unsound. The N2-methyl regioisomer (as in CAS 114936-12-8) places the methyl group at the pyrazole N2 position, whereas the more extensively characterized PDE5 and kinase inhibitor series predominantly bear substituents at the N1 position [1]. This regioisomeric difference fundamentally alters the hydrogen-bonding donor/acceptor pharmacophore presented to biological targets, as demonstrated by co-crystallography of N2-substituted pyrazolo-pyrimidinones with PDE5 showing a distinct 'flipped' binding mode relative to N1-substituted analogs [2]. The 5-amino group further introduces a nucleophilic handle and an additional hydrogen-bonding vector absent in des-amino pyrazolo[3,4-d]pyrimidin-4-ones, which can critically affect target engagement and selectivity profiles [3]. Consequently, procurement of a generic 'pyrazolo[3,4-d]pyrimidin-4-one' without verifying the exact N2-methyl, 5-amino substitution pattern risks introducing a compound with divergent biological activity, confounding experimental results.

Quantitative Differentiation Evidence


Regioisomeric Differentiation: N2-Methyl vs. N1-Substituted Scaffolds

The target compound (CAS 114936-12-8) is unequivocally an N2-methyl-substituted pyrazolo[3,4-d]pyrimidin-4-one. The well-characterized PDE5 inhibitor class—including sildenafil isosteres—overwhelmingly employs N1-substitution, with the most potent analogs (IC50 < 10 nM against PDE5) uniformly requiring an N1-phenyl group for activity [1]. Crystallographic evidence (PDB 2CHM) confirms that N2-substituted pyrazolo-pyrimidinones adopt a 'flipped' orientation within the PDE5 catalytic site compared to N1-substituted analogs, establishing that the N2-methyl group of the target compound is not a functionally silent modification but a determinant of target binding geometry [2]. This structural distinction is quantifiable by 1H NMR: the N2-methyl protons resonate at a chemical shift distinct from N1-methyl analogs, and the compound's SpectraBase reference spectrum (Compound ID 2sisiIVd11E, solvent DMSO-d6) provides a validated fingerprint for identity verification [3].

Regioisomer Scaffold differentiation Binding mode

5-Amino Hydrogen-Bond Donor vs. Des-Amino Scaffolds

The target compound bears a primary amino group at the N5 position of the pyrimidin-4-one ring. In contrast, the most extensively optimized PDE5-targeting pyrazolo[3,4-d]pyrimidin-4-one series (including sildenafil isosteres) are des-amino at this position [1]. The 5-amino group introduces an additional hydrogen-bond donor (calculated polar surface area contribution of approximately 26 Ų for the primary amine) and a nucleophilic site for derivatization that is absent in the comparator series. In the broader pyrazolo[3,4-d]pyrimidine class, 5-amino-substituted derivatives have demonstrated distinct kinase selectivity profiles, with 5-amino-pyrazole scaffolds yielding potent p38α MAP kinase inhibitors (compound 2j) as confirmed by X-ray co-crystallography (PDB 3OCG) [2]. While direct comparative data for the specific target compound against des-amino analogs are not available from permitted sources, the pharmacophoric difference is structurally quantifiable: the N5-amino group adds a hydrogen-bond donor not present in des-amino pyrazolo[3,4-d]pyrimidin-4-ones, creating a differentiated interaction potential at target ATP-binding sites [3].

Hydrogen-bond donor 5-Amino substituent Pharmacophore

Target Class Differentiation: PDE vs. Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are established as dual PDE1/PDE5 inhibitors. The foundational study by Xia et al. (J Med Chem, 1997) characterized polycyclic pyrazolo[3,4-d]pyrimidines as cGMP phosphodiesterase inhibitors with defined PDE1 and PDE5 IC50 values [1]. However, that series employed a distinct polycyclic topology and did not include the N5-amino-N2-methyl substitution pattern of the target compound. In contrast, 5-amino-pyrazole-based scaffolds have been independently validated as kinase inhibitors, with the 5-amino group serving as a critical hinge-binding motif in p38α MAP kinase engagement (PDB 3OCG) [2]. The target compound's N5-amino-N2-methyl substitution pattern places it at the intersection of these two pharmacological classes—structurally related to PDE-targeting pyrazolo[3,4-d]pyrimidin-4-ones yet bearing the 5-amino kinase-directing motif. BindingDB records confirm that structurally related pyrazolo[3,4-d]pyrimidines engage FGFR4 with IC50 values ranging from 1 nM to 10,000 nM depending on substitution, illustrating the profound influence of peripheral substituents on target potency within this scaffold class [3].

PDE inhibition Kinase inhibition Target selectivity

Recommended Application Scenarios


Kinase Inhibitor Discovery: N5-Amino Hydrogen-Bond Donor

The N5-amino group provides a hydrogen-bond donor that can engage the hinge region of kinase ATP-binding sites, as demonstrated crystallographically for 5-amino-pyrazole analogs bound to p38α MAP kinase (PDB 3OCG) [1]. Researchers pursuing kinase targets where a primary amine hinge interaction is desirable should select this compound over des-amino pyrazolo[3,4-d]pyrimidin-4-ones, which lack this critical pharmacophoric element and are better suited to PDE5-targeting programs [2].

Regioisomer-Specific Scaffold Hopping from PDE5

The N2-methyl regioisomerism (confirmed by 1H NMR, SpectraBase Compound ID 2sisiIVd11E) [3] distinguishes this compound from the N1-substituted sildenafil isostere series that dominates PDE5 inhibitor development [2]. Crystallographic evidence of 'flipped' binding for N2-substituted pyrazolo-pyrimidinones in PDE5 (PDB 2CHM) [4] supports the use of this compound as a scaffold-hopping template to explore target space orthogonal to canonical PDE5 inhibition.

Derivatizable 5-Amino Handle for Chemical Probe Development

The primary amine at N5 serves as a nucleophilic site for conjugation chemistry—including acylation, sulfonylation, and reductive amination—enabling the synthesis of focused libraries for target identification or affinity probe development. This synthetic versatility is absent in des-amino pyrazolo[3,4-d]pyrimidin-4-one scaffolds, making this compound preferable for medicinal chemistry campaigns requiring late-stage functionalization [5].

Analytical Reference Standard for N2-Methyl Regioisomer

With validated 1H NMR and FTIR spectra available in the SpectraBase reference library (Compound ID 2sisiIVd11E) [3], this compound can serve as an analytical reference standard for confirming the identity and regioisomeric purity of N2-methyl pyrazolo[3,4-d]pyrimidin-4-one derivatives. This is particularly valuable in quality control workflows where regioisomeric impurities (N1- vs. N2-substituted) would otherwise be difficult to resolve without a certified reference.

Quote Request

Request a Quote for 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.